3-Fluoro-5-(4-pyridylcarbamoyl)benzeneboronic acid
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Overview
Description
3-Fluoro-5-(4-pyridylcarbamoyl)benzeneboronic acid: is a boronic acid derivative with a unique structure that includes a fluorine atom, a pyridylcarbamoyl group, and a boronic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(4-pyridylcarbamoyl)benzeneboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzoic acid and 4-aminopyridine.
Formation of Intermediate: The 3-fluorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Amide Formation: The acid chloride is then reacted with 4-aminopyridine to form the amide intermediate.
Boronic Acid Introduction:
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-(4-pyridylcarbamoyl)benzeneboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The carbonyl group in the pyridylcarbamoyl moiety can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or sodium periodate (NaIO4) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3-hydroxy-5-(4-pyridylcarbamoyl)benzeneboronic acid.
Reduction: Formation of 3-fluoro-5-(4-pyridylamino)benzeneboronic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the formation of C-C and C-N bonds.
Biology:
Bioconjugation: The boronic acid group can form reversible covalent bonds with diols, making it useful in bioconjugation and sensor applications.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(4-pyridylcarbamoyl)benzeneboronic acid depends on its specific application. In general, the boronic acid group can interact with various molecular targets, such as enzymes or receptors, through the formation of reversible covalent bonds. The pyridylcarbamoyl group can enhance binding affinity and specificity by interacting with complementary sites on the target molecule.
Comparison with Similar Compounds
- 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid
- 3-Fluoro-4-methoxycarbonylphenylboronic acid
Comparison:
- Structural Differences: The position of the pyridylcarbamoyl group and other substituents can significantly impact the compound’s reactivity and binding properties.
- Unique Features: 3-Fluoro-5-(4-pyridylcarbamoyl)benzeneboronic acid’s unique combination of a fluorine atom, pyridylcarbamoyl group, and boronic acid moiety makes it distinct from other similar compounds, potentially offering unique reactivity and binding characteristics.
Properties
Molecular Formula |
C12H10BFN2O3 |
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Molecular Weight |
260.03 g/mol |
IUPAC Name |
[3-fluoro-5-(pyridin-4-ylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H10BFN2O3/c14-10-6-8(5-9(7-10)13(18)19)12(17)16-11-1-3-15-4-2-11/h1-7,18-19H,(H,15,16,17) |
InChI Key |
JLFUQZXAJMWGIO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NC2=CC=NC=C2)(O)O |
Origin of Product |
United States |
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